4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide
Description
Properties
CAS No. |
920495-45-0 |
|---|---|
Molecular Formula |
C23H32N4O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[1-amino-2-(nonanoylamino)ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C23H32N4O2/c1-2-3-4-5-6-7-8-22(28)26-17-21(24)18-9-11-19(12-10-18)23(29)27-20-13-15-25-16-14-20/h9-16,21H,2-8,17,24H2,1H3,(H,26,28)(H,25,27,29) |
InChI Key |
VHCINVHCSFQIDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Amine Intermediate
The synthesis begins with the preparation of an aminoalkyl derivative. For example, a common approach is to react nonanoyl chloride with an amine such as 1-amino-2-(nonanoylamino)ethylamine under basic conditions:
$$
\text{R-NH}_2 + \text{R'-COCl} \rightarrow \text{R-NH-C(=O)-R'} + \text{HCl}
$$
Acylation Reaction
Following the formation of the amine, acylation is performed using acetic anhydride or a similar reagent to introduce the acyl group:
$$
\text{R-NH-C(=O)-R'} + \text{(CH}3\text{CO)}2\text{O} \rightarrow \text{R-NH-C(=O)-C(O)-CH}_3 + \text{byproducts}
$$
Final Coupling Reaction
The final step involves coupling the pyridine derivative with the amide formed in previous steps. This can be achieved through standard coupling techniques, often utilizing coupling agents such as HBTU or DCC:
$$
\text{R-NH-C(=O)-C(O)-CH}_3 + \text{Pyridine} \rightarrow \text{Final Product}
$$
The yield and purity of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide can vary significantly based on reaction conditions such as temperature, solvent choice, and reaction time. For example, typical yields reported in literature range from 70% to over 90%, depending on optimization of these parameters.
Recent studies have highlighted that compounds structurally similar to 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide exhibit promising biological activities, including inhibition of histone deacetylases and potential anti-tumor effects. The presence of the pyridine moiety is believed to enhance these pharmacological properties, making it a subject of interest for further research.
Table: Summary of Synthetic Routes
| Step | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Formation of Amine | Nonanoyl chloride + Amine (base conditions) | Aminoalkyl intermediate |
| Acylation | Acetic anhydride or similar | Acylated intermediate |
| Final Coupling | Pyridine + Coupling agents | Target compound |
Chemical Reactions Analysis
Types of Reactions
4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds similar to 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide exhibit anticonvulsant properties. For instance, studies on related benzamide derivatives have shown efficacy against maximal electroshock-induced seizures in animal models. The protective index of these compounds suggests a favorable therapeutic window, making them candidates for further development in epilepsy treatment .
Neuroprotective Effects
The neurotoxicological profile of related compounds indicates potential neuroprotective applications. Studies have demonstrated that certain derivatives can increase seizure thresholds and offer protection against neurotoxic agents, suggesting a mechanism that could be harnessed for neurodegenerative disease therapies .
Cancer Research
There is emerging interest in the application of this compound in oncology. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The presence of the pyridine moiety is thought to enhance binding affinity to specific cancer targets, thereby improving therapeutic outcomes .
Case Studies
Mechanism of Action
The mechanism of action of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on benzamide and pyridine derivatives with analogous functional groups or therapeutic relevance.
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound’s nonanoylamino group distinguishes it from halogenated (e.g., chloro, iodo) or methoxy-substituted analogs. This long acyl chain may enhance lipid solubility compared to smaller substituents in and compounds.
- Pyridine-containing derivatives (e.g., ) exhibit higher melting points (268–287°C) due to strong intermolecular interactions (e.g., hydrogen bonding from amino/nitro groups) . The absence of polar groups in the target compound’s nonanoylamino chain may result in a lower melting point, though experimental data are lacking.
Pharmacological and Binding Profiles
Table 2: Pharmacological Comparison
Key Observations :
- The target compound’s benzamide-pyridine scaffold aligns with sigma receptor ligands (e.g., [125I]PIMBA), which exhibit nanomolar binding affinities (Kd = 5.80–15.71 nM) for prostate cancer cells . Its nonanoylamino group may modulate receptor interaction, though affinity data are unavailable.
- highlights that lipophilic substituents (e.g., radioiodinated benzamides) enable rapid blood clearance and tumor retention in vivo. The target compound’s nonanoylamino chain may similarly enhance tumor uptake but could prolong systemic circulation due to increased hydrophobicity.
Biological Activity
The compound 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide belongs to a class of benzamide derivatives, which have garnered attention for their potential biological activities, particularly in the context of cancer treatment and as histone deacetylase (HDAC) inhibitors. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide can be represented as follows:
Histone Deacetylase Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is by acting as a histone deacetylase inhibitor . HDACs are crucial in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes, particularly those involved in tumor suppression and differentiation processes.
Cancer Treatment
Research indicates that 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide could have significant implications in oncology. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- In Vitro Studies : In studies conducted using different cancer cell lines, the compound demonstrated an IC50 value indicative of its potency as an HDAC inhibitor. For example, a study found that at concentrations ranging from 0.19 µM to 200 µM, the compound effectively inhibited HDAC activity, suggesting its potential as a therapeutic agent in treating malignancies associated with aberrant gene expression .
Other Biological Activities
In addition to its anti-cancer properties, benzamide derivatives have been explored for their larvicidal and fungicidal activities. Preliminary bioassays have shown that compounds with similar structures can exhibit significant larvicidal effects against mosquito larvae and fungicidal activities against various fungi .
Key Research Findings
- Histone Deacetylase Inhibition :
- Cytotoxicity Against Cancer Cells :
- Larvicidal Activity :
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | IC50/Concentration Range |
|---|---|---|
| HDAC Inhibition | Significant inhibition | 0.19 µM - 200 µM |
| Cytotoxicity (Cancer Cells) | Reduced cell viability | 10 µM |
| Larvicidal Activity | High efficacy against larvae | 10 mg/L |
| Fungicidal Activity | Effective against fungi | 50 mg/L |
Q & A
Basic Research Questions
Q. What are the key structural features of 4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide, and how do they influence its biochemical interactions?
- Answer : The compound contains a benzamide core substituted with a pyridin-4-yl group, an ethyl linker with amino and nonanoylamino (C9 acyl) moieties. The pyridine ring enhances solubility and π-π stacking, while the nonanoylamino group increases lipophilicity, aiding membrane permeability. The amino group enables hydrogen bonding with biological targets, such as enzymes or receptors. Structural analogs (e.g., trifluoromethyl-substituted benzamides) show that such modifications improve metabolic stability and target affinity .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Synthesis typically involves multi-step reactions:
Amide coupling : Reacting 4-aminobenzoic acid derivatives with pyridin-4-ylamine using carbodiimide reagents (e.g., EDC/HOBt) .
Acylation : Introducing the nonanoylamino group via reaction with nonanoyl chloride under basic conditions (e.g., triethylamine in DMF) .
Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization from dimethyl ether .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy (1H/13C) confirms structural integrity, particularly the ethyl linker and acyl groups.
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight.
- HPLC assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Answer :
- Reaction conditions : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Catalysts : Explore palladium-based catalysts for efficient amide bond formation .
- Solvent systems : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification .
- Scale-up : Implement continuous flow reactors for controlled mixing and temperature regulation .
Q. How should contradictory data regarding this compound’s biological activity be resolved?
- Answer :
- Dose-response studies : Confirm activity across multiple concentrations to rule out false positives/negatives.
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to verify specificity for suspected targets (e.g., kinases or acetyltransferases) .
- Biochemical assays : Compare inhibition constants (Ki) across assay formats (e.g., fluorescence vs. radiometric) to identify interference from assay components .
Q. What experimental design considerations are critical for in vivo studies of this compound?
- Answer :
- Pharmacokinetics : Assess oral bioavailability and half-life in rodent models. Use LC-MS/MS to quantify plasma and tissue concentrations .
- Formulation : Optimize solubility using co-solvents (e.g., PEG-400) or lipid-based carriers.
- Toxicity : Conduct acute toxicity studies (OECD guidelines) to determine maximum tolerated dose .
Q. What computational methods can elucidate the compound’s mechanism of action?
- Answer :
- Molecular docking : Use PDB structures (e.g., 3HKC for kinase targets) to predict binding modes .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.
- QSAR modeling : Correlate structural variations (e.g., acyl chain length) with activity data to guide analog design .
Q. How can researchers address stability issues during storage or biological assays?
- Answer :
- Storage : Lyophilize the compound and store at -80°C under argon to prevent hydrolysis of the acyl group .
- Buffers : Use PBS (pH 7.4) with 0.01% BSA to minimize aggregation in cell-based assays.
- Degradation analysis : Monitor stability via UPLC-UV at 254 nm under stress conditions (e.g., heat, light) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC50 values across studies?
- Answer :
- Assay standardization : Normalize data to positive controls (e.g., staurosporine for kinase assays).
- Cell line variability : Use isogenic cell lines to control for genetic background effects.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to ensure significance thresholds (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
